molecular formula C7H13NOS B13331757 9-Oxa-2-thia-6-azaspiro[4.5]decane

9-Oxa-2-thia-6-azaspiro[4.5]decane

Cat. No.: B13331757
M. Wt: 159.25 g/mol
InChI Key: NWMSTZAJALSXRY-UHFFFAOYSA-N
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Description

9-Oxa-2-thia-6-azaspiro[4.5]decane: , also known by its IUPAC name, is a heterocyclic compound with the molecular formula C7H13NOS. It belongs to the spiro compounds family and features a unique spirocyclic structure. The compound contains an oxygen atom (O), a sulfur atom (S), and a nitrogen atom (N) in its ring system. Its systematic name reflects the presence of an oxygen atom (9-oxa), a sulfur atom (2-thia), and a nitrogen atom (6-aza) in the spiro ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 9-Oxa-2-thia-6-azaspiro[4.5]decane. One common approach involves cyclization of suitable precursors under specific reaction conditions. due to the limited availability of detailed literature, specific synthetic methods may vary.

Industrial Production: As of now, there is no widely established industrial production method for this compound. Research and development efforts are ongoing to explore scalable and efficient routes for large-scale synthesis.

Chemical Reactions Analysis

Reactivity: 9-Oxa-2-thia-6-azaspiro[4.5]decane can participate in various chemical reactions, including:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound could yield saturated derivatives.

    Substitution: Substitution reactions at the nitrogen or sulfur atoms are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can be employed.

Major Products: The specific products formed during these reactions depend on the reaction conditions and the substituents present on the spiro ring. Detailed studies are needed to identify major reaction products.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use 9-Oxa-2-thia-6-azaspiro[4.5]decane as a building block in the synthesis of more complex molecules.

    Drug Discovery: Its unique spirocyclic structure makes it interesting for medicinal chemistry studies.

Biology and Medicine:

    Biological Activity: Investigations into its biological properties, such as antimicrobial or antiviral effects.

    Drug Development:

Industry:

    Fine Chemicals: Possible use in specialty chemicals or pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While 9-Oxa-2-thia-6-azaspiro[4.5]decane is relatively unique due to its spirocyclic structure, similar compounds include:

Properties

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

9-oxa-2-thia-6-azaspiro[4.5]decane

InChI

InChI=1S/C7H13NOS/c1-4-10-6-7(1)5-9-3-2-8-7/h8H,1-6H2

InChI Key

NWMSTZAJALSXRY-UHFFFAOYSA-N

Canonical SMILES

C1CSCC12COCCN2

Origin of Product

United States

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